molecular formula C8H5Cl2FO4S B2504046 Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1154155-65-3

Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate

Cat. No.: B2504046
CAS No.: 1154155-65-3
M. Wt: 287.08
InChI Key: HRDAGMMWOFQTLE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, a chlorosulfonyl group, and a fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate typically involves the chlorosulfonation of a suitable precursor, such as 5-chloro-2-fluorobenzoic acid. The reaction is carried out in the presence of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting chlorosulfonyl derivative is then esterified using methanol in the presence of a catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro and chlorosulfonyl groups on the benzene ring make this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide, and temperatures around 50-80°C.

    Reduction: Lithium aluminum hydride in anhydrous ether, at room temperature.

    Oxidation: Potassium permanganate in aqueous solution, at elevated temperatures.

Major Products:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Chemistry: Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities, such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique functional groups allow for the development of compounds with specific properties tailored for various applications.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate is primarily based on its ability to undergo chemical transformations. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic attack by various nucleophiles. This reactivity is harnessed in synthetic applications to introduce new functional groups or modify existing ones on the benzene ring.

Comparison with Similar Compounds

    Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophene carboxylate: Similar in structure but with a thiophene ring instead of a benzene ring.

    Methyl 5-chloro-3-(methylsulfamoyl)-2-thiophene carboxylate: Contains a methylsulfamoyl group instead of a chlorosulfonyl group.

    Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophene carboxylate: Another thiophene derivative with similar functional groups.

Uniqueness: Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

methyl 5-chloro-3-chlorosulfonyl-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)5-2-4(9)3-6(7(5)11)16(10,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDAGMMWOFQTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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